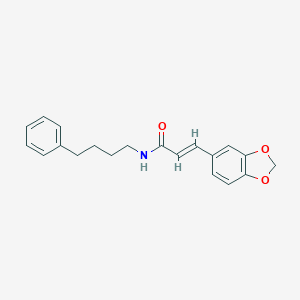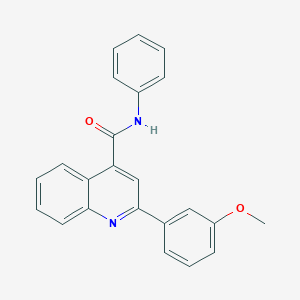
2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a methoxyphenyl group and a phenylcarboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the quinoline intermediate with an appropriate amine, such as aniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives, amines
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of poly [ADP-ribose] polymerase 1 (PARP1), an enzyme involved in DNA repair, leading to increased DNA damage and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyphenyl)acetonitrile: A nitrile derivative with similar structural features but different functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with a methoxyphenyl group and potential anticancer activity.
Uniqueness
2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a phenylcarboxamide moiety makes it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C23H18N2O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N2O2/c1-27-18-11-7-8-16(14-18)22-15-20(19-12-5-6-13-21(19)25-22)23(26)24-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26) |
InChI-Schlüssel |
JQHPUPICFOQULA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B330820.png)
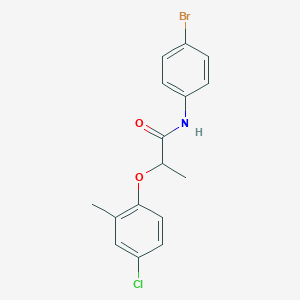
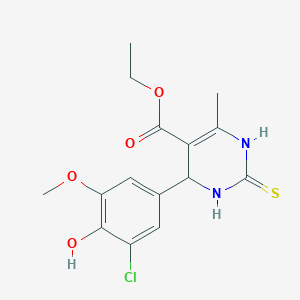
![Isopropyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330824.png)
![N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B330826.png)

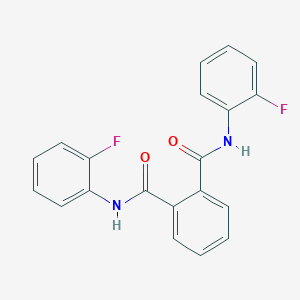
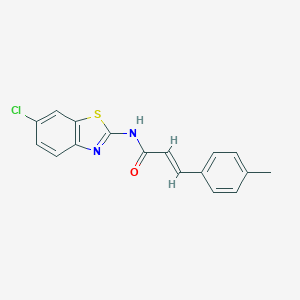
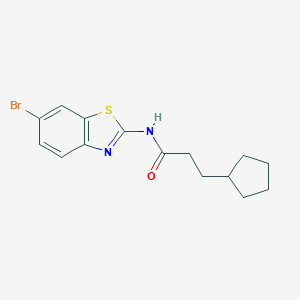
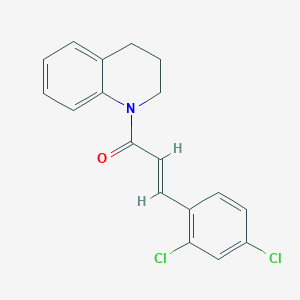
![Isopropyl 4-cyano-5-({3-[(3-{[3-cyano-5-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B330841.png)
![Methyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B330842.png)
![3,4,5-triethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B330843.png)
